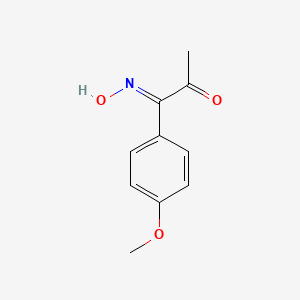

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one

描述

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to a propan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

属性

IUPAC Name |

(1E)-1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKVHJAKMNMDHH-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/O)/C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one typically involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles and oximes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

相似化合物的比较

Similar Compounds

1-(4-Methoxyphenyl)-2-propanone: Similar structure but lacks the hydroxyimino group.

2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a bromo group instead of the hydroxyimino group.

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Contains a hydroxy group instead of the hydroxyimino group.

Uniqueness

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

生物活性

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one, with the molecular formula C10H11NO3, is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyimino group and a methoxyphenyl group attached to a propan-2-one backbone. Its unique structural characteristics contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, under controlled conditions to ensure high yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| P. aeruginosa | 12 | 70 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Specifically, it has shown efficacy against breast cancer and leukemia cell lines .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 15 | Cell cycle arrest and apoptosis |

The biological activity of this compound can be attributed to its structural features:

- Hydroxyimino Group : This functional group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Methoxyphenyl Group : Enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

These interactions may lead to the modulation of various signaling pathways involved in cell survival and proliferation .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its dual functional groups, which confer unique reactivity and biological profiles.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-propanone | Lacks hydroxyimino group | Limited antimicrobial activity |

| 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Contains bromo group instead of hydroxyimino | Moderate anticancer effects |

| 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one | Hydroxy group instead of hydroxyimino | Antioxidant properties |

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial susceptibility tests against clinical isolates, this compound demonstrated potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for further drug development .

常见问题

Q. Basic

- NMR :

- ¹H NMR : Methoxy protons (~δ 3.8 ppm), hydroxyimino proton (δ 8.5–9.5 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~190–200 ppm), methoxy carbon (δ ~55 ppm).

- IR : Stretch frequencies for C=O (~1680 cm⁻¹) and N–O (~930 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ~191 (C₁₀H₁₁NO₃) with fragmentation patterns confirming the hydroxyimino group .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

How does the E-configuration of the hydroxyimino group influence reactivity in nucleophilic addition reactions?

Advanced

The E-configuration creates steric hindrance near the carbonyl group, directing nucleophiles (e.g., Grignard reagents) to attack from the less hindered side. Computational studies suggest:

- Electronic effects : The electron-withdrawing hydroxyimino group polarizes the carbonyl, increasing electrophilicity.

- Steric maps : Molecular modeling (e.g., DFT) can predict regioselectivity in reactions like Michael additions .

Compare with Z-isomers (if synthesized) to validate steric vs. electronic contributions.

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to predict redox behavior.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to optimize reaction conditions.

How to address stability issues during storage and handling?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) in sealed containers.

- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Refer to safety data for structurally similar compounds, which recommend storage below –20°C .

How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Q. Advanced

- Assay standardization : Validate microbial strains (e.g., E. coli ATCC 25922) and culture conditions (pH, temperature).

- Purity verification : Use HPLC-MS to confirm absence of impurities (>98% purity).

- Dose-response curves : Test a wide concentration range (0.1–100 µM) to identify threshold effects. Cross-reference with structurally similar chalcones showing dose-dependent activity .

What is the compound’s role in synthesizing heterocyclic derivatives?

Advanced

The hydroxyimino group facilitates cyclization reactions:

- Isoxazoles : React with alkynes via 1,3-dipolar cycloaddition.

- Pyrazoles : Condense with hydrazines under acidic conditions.

X-ray crystallography (e.g., ) confirms regiochemistry in analogous hydrazone derivatives, guiding reaction design.

How to determine solubility profiles for formulation in biological assays?

Q. Basic

- Polar solvents : DMSO or DMF (10–50 mM stock solutions).

- Aqueous buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO for in vitro assays.

Refer to solubility data for 4-methoxyphenyl derivatives, which show logP ~1.5–2.0, indicating moderate hydrophobicity .

What analytical techniques validate stereochemical purity post-synthesis?

Q. Advanced

- Chiral HPLC : Use a Chiralpak AD-H column to separate E/Z isomers.

- Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted transitions.

- X-ray Crystallography : Resolve crystal structures to confirm configuration (e.g., ).

How does the methoxy substituent influence electronic properties compared to halogenated analogs?

Q. Advanced

- Electron-donating effect : The methoxy group increases electron density on the aromatic ring, altering redox potentials (cyclic voltammetry).

- Comparative studies : Replace with –Cl or –F () and measure Hammett constants (σ) to quantify substituent effects on reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。